molecular formula C13H15NO B14931231 2-phenyl-N-prop-2-enylcyclopropane-1-carboxamide

2-phenyl-N-prop-2-enylcyclopropane-1-carboxamide

Cat. No.: B14931231
M. Wt: 201.26 g/mol
InChI Key: YLBBQIPMAOIHFO-UHFFFAOYSA-N
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Description

2-phenyl-N-prop-2-enylcyclopropane-1-carboxamide is an organic compound that belongs to the class of cyclopropane carboxamides. This compound is characterized by a cyclopropane ring attached to a carboxamide group, with a phenyl group and a prop-2-enyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-prop-2-enylcyclopropane-1-carboxamide typically involves the reaction of cyclopropane carboxylic acid with aniline derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-prop-2-enylcyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or prop-2-enyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-phenyl-N-prop-2-enylcyclopropane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-phenyl-N-prop-2-enylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-prop-2-enylcyclopropane-1-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both a phenyl group and a prop-2-enyl group attached to the cyclopropane ring provides distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-phenyl-N-prop-2-enylcyclopropane-1-carboxamide

InChI

InChI=1S/C13H15NO/c1-2-8-14-13(15)12-9-11(12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,14,15)

InChI Key

YLBBQIPMAOIHFO-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1CC1C2=CC=CC=C2

Origin of Product

United States

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